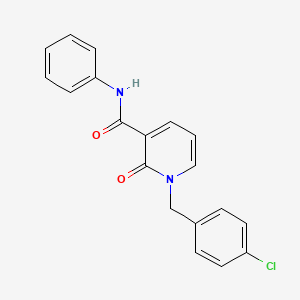

1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Its structure suggests that it might have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via condensation reactions . For instance, 4-chlorobenzyl chloride can be used as a starting material in various reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the pyridine ring. The chlorine atom attached to the benzyl group is likely to be in the para position .Chemical Reactions Analysis

The compound, due to the presence of the pyridine ring, is likely to undergo electrophilic substitution reactions. The chlorine atom might make the benzyl group more reactive .Aplicaciones Científicas De Investigación

Spectroscopic Investigation

1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide and similar compounds have been synthesized and investigated for their spectroscopic properties. These studies include analyses using 1H NMR, UV/Vis absorption, and fluorescence spectroscopy. The research focuses on understanding the conformational behavior and the effective conjugation between the dihydropyridine and carboxamide π-systems. This is crucial for comprehending the electronic characteristics of these compounds, which are relevant in various chemical and biochemical contexts (Fischer, Fleckenstein, & Hönes, 1988).

Anticonvulsant Enaminones

Research into the crystal structures of anticonvulsant enaminones, which are structurally related to this compound, has been conducted to better understand their pharmacological potential. These studies shed light on the hydrogen bonding and molecular interactions that could be pivotal for their biological activity (Kubicki, Bassyouni, & Codding, 2000).

Antitubercular Activity

Derivatives of 1,4-dihydropyridine, including compounds structurally akin to this compound, have shown significant anti-tubercular activity. These findings are part of ongoing research to design and synthesize new derivatives to combat mycobacterium tuberculosis. The studies involve both the synthesis of these compounds and the evaluation of their biological activity, providing insights into their potential as therapeutic agents (Iman et al., 2015).

Potential for Calcium-Channel Antagonist Activity

1,4-Dihydropyridine derivatives, including those related to this compound, have been investigated for their potential calcium-channel antagonist activity. This research is essential for the development of new cardiovascular drugs, offering a basis for further pharmacological studies (Linden et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-15-10-8-14(9-11-15)13-22-12-4-7-17(19(22)24)18(23)21-16-5-2-1-3-6-16/h1-12H,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXUPWLZDJDAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2659024.png)

![3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659025.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2659029.png)

![ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2659032.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2659033.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2659037.png)

![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)

![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)